molecular formula C11H12F2N2O2 B2647656 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide CAS No. 2199836-26-3

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide

Cat. No.: B2647656
CAS No.: 2199836-26-3
M. Wt: 242.226
InChI Key: LCTKNXPKSJJUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide is a synthetic, fluorinated small molecule that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound features a pyridine-3-carboxamide core, a scaffold known for its ability to interact with diverse biological targets. The strategic incorporation of fluorine atoms at the 5-position of the pyridine ring and on the oxolane (tetrahydrofuran) ring can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable intermediate for the development of novel pharmacologically active agents . While the specific biological profile of this compound is under investigation, its structural features suggest potential as a precursor for inhibitors targeting enzymatic processes. The carboxamide moiety is a common pharmacophore found in compounds that dually target essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication . Fluorinated pyridine carboxamides are of high interest in early-stage research for exploring new antibiotic classes, particularly against resistant pathogens, and for probing other enzyme families where such scaffolds have shown activity . Researchers can utilize this chemical to synthesize more complex derivatives, study structure-activity relationships (SAR), and develop probes for biochemical assays. Applications & Research Value: This compound is intended for use as a key synthetic intermediate in organic synthesis and hit-to-lead optimization campaigns. Its primary research value lies in its potential to be developed into tool compounds for investigating bacterial infection mechanisms or other biological pathways modulated by pyridine-based molecules. Handling Note: this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTKNXPKSJJUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that incorporate fluorinated groups and a pyridine structure. The synthetic route typically includes:

  • Formation of the Pyridine Core : Starting with 3-carboxylic acid derivatives.
  • Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.
  • Oxolane Modification : Attaching the 4-fluorooxolan group to improve solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorinated groups enhances its binding affinity to various receptors, which may include:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptors related to neurotransmission or cell signaling, impacting physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Studies show that compounds with similar structures have potent inhibition against various cancer cell lines, including leukemia cells. For instance, related compounds have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells .
  • Antiviral Properties : Some analogs have demonstrated activity against viral infections by disrupting viral replication mechanisms.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study evaluated the effects of a structurally similar compound on L1210 mouse leukemia cells, reporting significant growth inhibition and highlighting the importance of fluorination in enhancing activity .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of related pyridine derivatives, showing promise in models of neurodegenerative diseases.

Data Table

Here is a summary table comparing the biological activities and properties of this compound with related compounds:

Compound NameIC50 (µM)Anticancer ActivityAntiviral ActivityNeuroprotective Effects
This compoundTBDHighModeratePotential
Related Compound A<0.01HighLowNot Evaluated
Related Compound B<0.05ModerateHighConfirmed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements include:

  • Pyridine-3-carboxamide backbone : Common in kinase inhibitors and enzyme modulators.
  • Fluorine substitutions : At the pyridine C5 and oxolane C4 positions, influencing lipophilicity and electronic effects.
Table 1: Structural Comparison with Analogs
Compound Name Core Structure Fluorine Positions Heterocyclic Substituent Key Functional Groups
Target Compound Pyridine-3-carboxamide C5 (pyridine), C4 (oxolane) 4-fluorooxolan-3-yl N-methyl, carboxamide
F13714 Piperidine methanamine C4 (fluorophenyl) Piperidine Chloro, methylamino, benzoyl
923113-15-9 Imidazopyrimidine C3 (benzamide) Phenyl, imidazo[1,2-a]pyrimidine Fluorobenzamide
923216-66-4 Benzofuran N/A Chlorobenzoyl, furan Carboxamide, methyl

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s dual fluorine substitutions likely increase logP compared to non-fluorinated analogs (e.g., 923216-66-4) but reduce it compared to chlorinated derivatives like F13714 .
  • Solubility : The oxolane ring may improve aqueous solubility relative to aromatic heterocycles (e.g., imidazopyrimidine in 923113-15-9) due to reduced planarity .
  • Metabolic Stability : Fluorine atoms at both pyridine and oxolane positions may slow oxidative metabolism, contrasting with compounds lacking fluorine (e.g., 923216-66-4) .

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 5-fluoropyridine-3-carboxylic acid with 4-fluorooxolan-3-amine derivatives using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or THF .
  • N-Methylation : Introducing the methyl group via reductive amination or alkylation under controlled pH and temperature to avoid over-alkylation .
  • Optimization : Solvent polarity, temperature (often 0–60°C), and catalyst selection (e.g., DMAP) influence yield. Monitor via TLC or HPLC to track intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorine integration at δ ~4.5–5.5 ppm for oxolane fluorines) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~297.3 g/mol) and detects isotopic patterns from fluorine atoms .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays). Use UV detection at 254 nm for pyridine absorption .

Q. What physicochemical properties (e.g., solubility, stability) are essential for experimental design?

Methodological Answer:

  • Solubility : Test in DMSO (primary stock) and dilute in aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents (e.g., PEG-400) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine substituents enhance metabolic stability but may increase hydrophobicity .
  • LogP : Estimate via shake-flask method (predicted ~2.1) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied oxolane substituents (e.g., 3- vs. 4-fluorooxolane) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the pyridine ring with isosteres (e.g., pyrazine) to evaluate potency shifts in enzyme assays (e.g., kinase inhibition) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical H-bond donors/acceptors, correlating with IC50 values from dose-response curves .

Q. What computational strategies are effective in predicting metabolic pathways or toxicity?

Methodological Answer:

  • Metabolism Prediction : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., oxidative N-demethylation). Validate with microsomal stability assays (rat/human liver microsomes) .
  • Toxicity Screening : Apply Derek Nexus for structural alerts (e.g., mutagenic potential of fluorooxolane). Cross-reference with Ames test data .
  • Quantum Mechanics (QM) : Calculate Fukui indices to predict electrophilic/nucleophilic regions prone to reactive metabolite formation .

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (ATP concentration in kinase assays) .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP accumulation for GPCR targets) .
  • Data Normalization : Use Z’-factor analysis to assess assay robustness. Exclude outliers with >20% coefficient of variation in replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.